molecular formula C4H6F2O2S B14257453 2,2-Difluoro-1lambda~6~-thiolane-1,1-dione CAS No. 397250-95-2

2,2-Difluoro-1lambda~6~-thiolane-1,1-dione

Cat. No.: B14257453
CAS No.: 397250-95-2
M. Wt: 156.15 g/mol
InChI Key: NUCTUOMXYACBHH-UHFFFAOYSA-N
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Description

2,2-Difluoro-1lambda~6~-thiolane-1,1-dione, also known as 2,2-difluorotetrahydrothiophene 1,1-dioxide, is an organosulfur compound. It is formally a cyclic sulfone with the molecular formula C4H6F2O2S.

Chemical Reactions Analysis

2,2-Difluoro-1lambda~6~-thiolane-1,1-dione undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hypervalent iodine compounds, transition metal catalysts, and various nucleophiles. Major products formed from these reactions include difluoroethylated derivatives of thiols, amines, and alcohols .

Scientific Research Applications

2,2-Difluoro-1lambda~6~-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1lambda~6~-thiolane-1,1-dione involves its ability to act as a lipophilic hydrogen bond donor. The incorporation of electronegative fluorine atoms increases the acidity of the α-proton, which enhances the compound’s interaction with biological targets. This modulation of lipophilicity and acidity allows for improved drug target affinity and specificity .

Comparison with Similar Compounds

2,2-Difluoro-1lambda~6~-thiolane-1,1-dione can be compared with other similar compounds, such as:

The presence of the difluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from its non-fluorinated counterparts .

Properties

CAS No.

397250-95-2

Molecular Formula

C4H6F2O2S

Molecular Weight

156.15 g/mol

IUPAC Name

2,2-difluorothiolane 1,1-dioxide

InChI

InChI=1S/C4H6F2O2S/c5-4(6)2-1-3-9(4,7)8/h1-3H2

InChI Key

NUCTUOMXYACBHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)(F)F

Origin of Product

United States

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